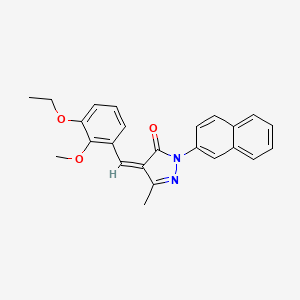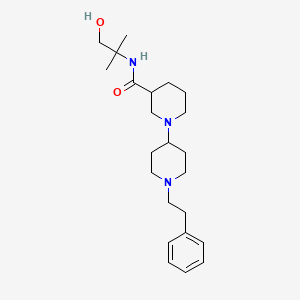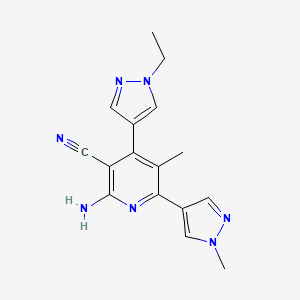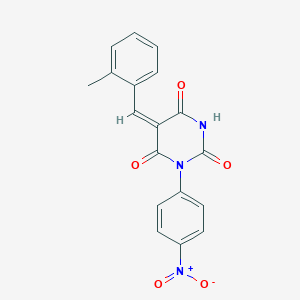![molecular formula C20H21F3N2O2 B5388393 (1R,2S)-2-propyl-N-[[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methyl]cyclopropane-1-carboxamide](/img/structure/B5388393.png)
(1R,2S)-2-propyl-N-[[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methyl]cyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-propyl-N-[[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methyl]cyclopropane-1-carboxamide is a complex organic compound with a cyclopropane core It is characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to a pyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-propyl-N-[[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methyl]cyclopropane-1-carboxamide typically involves multiple steps:
Formation of the Cyclopropane Core: The cyclopropane ring can be synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Introduction of the Propyl Group: The propyl group is introduced via alkylation reactions, using appropriate alkyl halides.
Attachment of the Phenoxy and Pyridinyl Groups: The phenoxy and pyridinyl groups are introduced through nucleophilic substitution reactions, using suitable phenols and pyridines.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through amidation reactions, typically using amines and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for catalyst selection, as well as process intensification techniques to streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propyl group, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under
Properties
IUPAC Name |
(1R,2S)-2-propyl-N-[[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O2/c1-2-5-13-10-17(13)18(26)25-12-14-6-4-9-24-19(14)27-16-8-3-7-15(11-16)20(21,22)23/h3-4,6-9,11,13,17H,2,5,10,12H2,1H3,(H,25,26)/t13-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUBTRIUYMZCPM-SUMWQHHRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC1C(=O)NCC2=C(N=CC=C2)OC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1C[C@H]1C(=O)NCC2=C(N=CC=C2)OC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(5-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]methyl}-2-furyl)benzonitrile](/img/structure/B5388321.png)
![N-methyl-N-{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}-2-morpholinecarboxamide hydrochloride](/img/structure/B5388327.png)
![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5388331.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5388334.png)
![3-ethyl-1-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)piperidin-3-ol](/img/structure/B5388339.png)

![1-[(E)-1-(5-FLUORO-1H-INDOL-3-YL)METHYLIDENE]-6-METHYL-4-THIOXO-4,5-DIHYDROFURO[3,4-C]PYRIDIN-3(1H)-ONE](/img/structure/B5388362.png)
![Methyl 2-chloro-5-(5-{[(4Z)-1-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}furan-2-YL)benzoate](/img/structure/B5388370.png)
![methyl 4-({methyl[(3-phenyl-5-isoxazolyl)methyl]amino}methyl)-1H-pyrazole-3-carboxylate](/img/structure/B5388378.png)



![2-[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]-N-[2-(3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)ethyl]propanamide](/img/structure/B5388423.png)
![ethyl 4-(1-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}-3-piperidinyl)-1-piperazinecarboxylate](/img/structure/B5388424.png)
